Amantadine Sulfate
Overview
Description
Amantadine sulfate is a synthetic antiviral and antiparkinsonian agentInitially developed in the 1960s, it was first used for the treatment of influenza A and later found to have beneficial effects in managing symptoms of Parkinson’s disease .
Mechanism of Action
Target of Action
Amantadine Sulfate, also known as Amantadine Sulphate, has several primary targets that contribute to its therapeutic effects . These targets include:
In addition, three other targets could play a role to a lesser extent: NMDA receptors, 5-HT3 receptors, and potassium channels .
Mode of Action
The mode of action of this compound is multifaceted due to its interaction with multiple targets. It is believed to increase the synthesis and release of dopamine, possibly inhibiting dopamine uptake . It also acts as an antagonist of the NMDA-type glutamate receptor . The antiviral mechanism of this compound appears to prevent the release of infectious viral nucleic acid into the host cell by blocking the viral protein M2 ion channel .
Biochemical Pathways
This compound’s interaction with its targets affects various biochemical pathways. By increasing dopamine release, it influences the dopaminergic pathways, which are crucial for motor control and reward systems. Its antagonistic effect on NMDA receptors impacts glutamatergic signaling, involved in learning and memory .
Pharmacokinetics
This compound exhibits good bioavailability with 86–90% of the drug being absorbed after oral administration . It has a protein binding of 67% and undergoes minimal metabolism, mostly to acetyl metabolites . The elimination half-life of this compound ranges from 10–31 hours, and it is primarily excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its multiple targets. Its influence on dopamine release can lead to improved motor control, particularly relevant in the treatment of Parkinson’s disease . Its antiviral activity against influenza A virus is achieved by preventing the release of viral genetic material into the host cytoplasm .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its renal excretion means that kidney function can impact the drug’s elimination from the body . Furthermore, factors such as pH can influence the ionization state of this compound, potentially affecting its absorption and interaction with targets.
Biochemical Analysis
Biochemical Properties
Amantadine Sulfate interacts with various enzymes, proteins, and other biomolecules. It acts as a weak antagonist of the NMDA-type glutamate receptor, increases dopamine release, and blocks dopamine reuptake . This suggests that this compound plays a role in modulating neurotransmitter activity in the brain .
Cellular Effects
This compound has a variety of effects on cells and cellular processes. It has been shown to influence cell function by impacting cell signaling pathways and gene expression . For instance, it can cause changes in the activity of dopamine, a key neurotransmitter involved in the regulation of movement and emotion . This is particularly relevant in the context of its use in treating Parkinson’s disease .
Molecular Mechanism
The molecular mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it acts as an antagonist of the influenza virus A M2 proton channel, which prevents endosomal escape (i.e., the release of viral genetic material into the host cytoplasm) . In the context of Parkinson’s disease, it likely increases the synthesis and release of dopamine, possibly inhibiting dopamine uptake .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been associated with improvement of consciousness in patients with persisting coma after five days of treatment
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to a small extent (5–15%) by acetylation and is mainly excreted (90%) unchanged in urine by kidney excretion
Transport and Distribution
This compound is well absorbed orally from the gastrointestinal tract
Subcellular Localization
Given its known interactions with various cellular components such as the NMDA-type glutamate receptor and the influenza virus A M2 proton channel , it is likely that it localizes to specific compartments or organelles within the cell where these components are present
Preparation Methods
Synthetic Routes and Reaction Conditions: Amantadine sulfate can be synthesized using amantadine hydrochloride as a starting material. The process involves dissolving amantadine hydrochloride in water or a mixed solvent of water and a polar organic solvent. A sulfate solution is then added dropwise with stirring to precipitate this compound. The precipitate is filtered and dried to obtain the final product .
Industrial Production Methods: The industrial production of this compound follows a similar method, emphasizing simplicity, high yield, low cost, and minimal environmental impact. The process avoids the use of organic solvents, making it environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Amantadine sulfate undergoes various chemical reactions, including ion-pairing, oxidation, and substitution reactions.
Common Reagents and Conditions:
Oxidation and Substitution: The compound can also participate in oxidation and substitution reactions, although detailed conditions and reagents for these reactions are less commonly documented.
Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used. For example, ion-pairing with methyl orange results in a complex that can be extracted and analyzed spectrophotometrically .
Scientific Research Applications
Amantadine sulfate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Amantadine sulfate is compared with other adamantane derivatives such as memantine and rimantadine:
Rimantadine: Similar to amantadine, rimantadine is used for influenza A treatment but has a different pharmacokinetic profile.
This compound’s unique combination of antiviral and antiparkinsonian properties distinguishes it from these related compounds, making it a versatile agent in both clinical and research settings .
Properties
IUPAC Name |
adamantan-1-amine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H17N.H2O4S/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h2*7-9H,1-6,11H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWTWSQFJLXGGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953416 | |
Record name | Sulfuric acid--adamantan-1-amine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31377-23-8 | |
Record name | Amantadine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031377238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--adamantan-1-amine (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMANTADINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9921T5P019 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does amantadine sulfate exert its antiparkinsonian effects?
A1: this compound primarily acts by increasing dopamine levels in the brain. [] It achieves this through two main mechanisms: stimulating the release of dopamine from nerve terminals and inhibiting the reuptake of dopamine, allowing it to remain active for longer periods. []
Q2: Does this compound interact with NMDA receptors?
A2: Yes, research suggests that this compound exhibits some anticholinergic effects by inhibiting N-methyl-D-aspartate (NMDA) receptors. [, ] This inhibition reduces NMDA receptor-mediated stimulation of acetylcholine, potentially contributing to its antihyperalgesic effects. []
Q3: What is the role of this compound in treating traumatic brain injury (TBI)?
A3: While the exact mechanisms are still under investigation, studies suggest that this compound might offer neuroprotection in TBI by mitigating glutamate excitotoxicity. [] By potentially reducing excessive glutamate activity, this compound may help protect neurons from damage after TBI.
Q4: How does this compound affect consciousness recovery after TBI?
A4: Research indicates that this compound treatment might be associated with faster recovery of consciousness in TBI patients. [, , , ] One study observed a higher chance of regaining consciousness (measured by the Glasgow Coma Scale) in patients treated with this compound compared to those who received only standard care. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula (C10H17N)2•H2SO4 and a molecular weight of 388.5 g/mol. []
Q6: Are there any specific concerns regarding the material compatibility of this compound?
A6: While the provided research does not extensively detail material compatibility, it highlights the successful formulation of this compound for intravenous infusion, indicating compatibility with standard intravenous solutions. [, , ] Further research might be needed to fully evaluate its compatibility with a wider range of materials.
Q7: How does the pharmacokinetic profile of this compound differ between its hydrochloride and sulfate forms?
A7: this compound is reported to have more stable pharmacokinetic parameters compared to amantadine hydrochloride. [] This suggests more predictable absorption, distribution, metabolism, and excretion, potentially leading to more consistent therapeutic effects.
Q8: Does this compound influence color vision in Parkinson's disease patients?
A8: One study found that this compound treatment did not significantly impact color vision in Parkinson's disease patients, as measured by the Farnsworth-Munsell 100-Hue test. [] This suggests that this compound's effects on dopaminergic pathways in the visual system might differ from its impact on the basal ganglia, which are primarily involved in motor control.
Q9: Are there any known toxicological concerns associated with this compound?
A9: this compound, like many medications, can have side effects. While the provided research focuses primarily on its therapeutic potential, some studies mention potential adverse effects, including corneal oedema and potential for drug interactions. [, ]
Q10: Have any specific drug delivery strategies been investigated for this compound?
A10: The research primarily focuses on intravenous and oral administration of this compound. [, , ] Further research is needed to explore targeted drug delivery approaches that could potentially enhance its efficacy and minimize off-target effects.
Q11: What analytical methods are commonly employed to characterize and quantify this compound?
A11: Capillary gas chromatography, often coupled with mass spectrometry, is a widely used technique for determining this compound concentration in various matrices, including pharmaceutical formulations. [] This method provides high sensitivity and selectivity for accurate quantification.
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